molecular formula C27H31ClN2O2 B1679351 NNC-05-2045 hydrochloride CAS No. 184845-18-9

NNC-05-2045 hydrochloride

Cat. No.: B1679351
CAS No.: 184845-18-9
M. Wt: 451 g/mol
InChI Key: DJPCDHSNVBLOJP-UHFFFAOYSA-N
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Description

NNC-05-2045 hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a potent and selective antagonist of the G protein-coupled receptor 40, which is involved in glucose homeostasis and insulin secretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NNC-05-2045 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the reaction of a carbazole derivative with a propyl halide to form a propyl-carbazole intermediate.

    Functional group modifications: The intermediate is then reacted with a piperidine derivative in the presence of a base to form the final compound.

    Hydrochloride formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include:

    Reaction temperature and time: Controlled to ensure complete conversion of reactants.

    Purification methods: Techniques such as recrystallization and chromatography are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

NNC-05-2045 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products Formed

    Oxidation products: Oxides of the compound.

    Reduction products: Reduced forms of the compound.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

NNC-05-2045 hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of type 2 diabetes and metabolic disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Comparison with Similar Compounds

Similar Compounds

    NNC-05-2090 hydrochloride: Another GABA uptake inhibitor with similar properties but different selectivity and binding affinities.

    Gabitril (tiagabine): A selective inhibitor of the GABA transporter 1, used in the treatment of epilepsy.

Uniqueness

NNC-05-2045 hydrochloride is unique due to its specific binding affinities and selectivity for GABA transporters. It has shown significant anticonvulsant properties in various animal models, making it a promising candidate for further research and development .

Properties

IUPAC Name

1-(3-carbazol-9-ylpropyl)-4-(4-methoxyphenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2.ClH/c1-31-22-13-11-21(12-14-22)27(30)15-19-28(20-16-27)17-6-18-29-25-9-4-2-7-23(25)24-8-3-5-10-26(24)29;/h2-5,7-14,30H,6,15-20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPCDHSNVBLOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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